molecular formula C17H18Cl2N2O3S B7691747 N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide

Cat. No. B7691747
M. Wt: 401.3 g/mol
InChI Key: YZWGZYCEHWQKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide, also known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CCMS has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide exerts its anticancer effects by inhibiting the activity of CK2, a key regulator of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit angiogenesis and metastasis. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has several advantages as a research tool for studying cancer biology. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide also has some limitations, including its complex synthesis process and its potential toxicity. Careful consideration should be given to the appropriate concentration and exposure time when using N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide in laboratory experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential use of N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to elucidate the mechanisms underlying the immunomodulatory effects of N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide and its potential use in immunotherapy.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis process is complex and involves several steps, including the reaction of 2-methyl-5-chloroaniline with benzyl chloromethyl sulfone and the subsequent reaction of the resulting intermediate with 4-chlorobenzylamine. The final step involves the reaction of the intermediate with acetyl chloride to form N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-12-3-6-15(19)9-16(12)20-17(22)11-21(25(2,23)24)10-13-4-7-14(18)8-5-13/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGZYCEHWQKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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